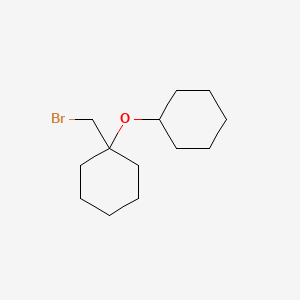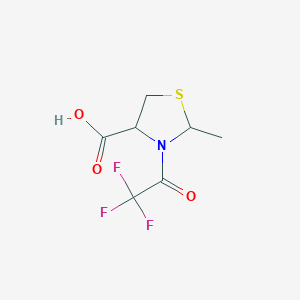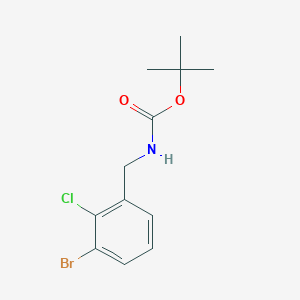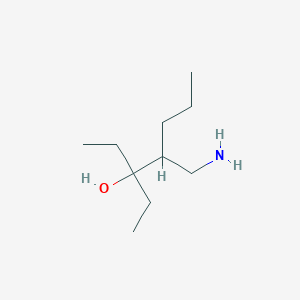![molecular formula C8H12O4 B15301445 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B15301445.png)
3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic compound featuring a unique oxabicyclo[2.1.1]hexane scaffold. This structure is characterized by its high ring strain and compact nature, making it an interesting subject for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be achieved through various methods. One efficient approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods: Industrial production methods for this compound are still under exploration. the modular approach using photochemistry offers a promising pathway for scalable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iridium photoredox catalysts and dichloromethane under blue LED irradiation . These conditions facilitate the formation of bicyclic scaffolds with high yields .
Major Products: The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters . These products are important building blocks for medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications. In chemistry, it serves as a key building block for the synthesis of bioactive compounds . In biology and medicine, its derivatives are being explored for their potential therapeutic properties . The compound’s unique structure also makes it valuable for studying conformational constraints and secondary structure formation in peptides .
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets through its strained bicyclic scaffold. This interaction can modulate the solubility, activity, and conformational restriction of candidate molecules . The compound’s high ring strain and unique structure allow it to act as a bio-isostere, mimicking the behavior of other biologically active molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other bicyclic structures such as bicyclo[1.1.1]pentane and bicyclo[3.1.0]hexane . These compounds share the characteristic high ring strain and compact nature of 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid.
Uniqueness: What sets this compound apart is its specific oxabicyclo[2.1.1]hexane scaffold, which provides unique opportunities for synthetic transformations and biological interactions . Its ability to form highly ordered secondary structures in peptides further highlights its uniqueness .
Eigenschaften
Molekularformel |
C8H12O4 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-7-3-8(4-7,6(10)11)5(2-9)12-7/h5,9H,2-4H2,1H3,(H,10,11) |
InChI-Schlüssel |
KWSDQHZNHXZLPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(C(O2)CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301378.png)



![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)



![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B15301416.png)
![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)



